molecular formula C15H20N2O2 B2422126 N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cyclopropanecarboxamide CAS No. 1705760-17-3

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cyclopropanecarboxamide

Cat. No.: B2422126
CAS No.: 1705760-17-3
M. Wt: 260.337
InChI Key: AXEOKYHKAFATQA-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cyclopropanecarboxamide is a complex organic compound that features an indole moiety Indole derivatives are known for their significant biological activities and are commonly found in natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The resulting indole derivative can then be further modified to introduce the cyclopropanecarboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The indole moiety can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in acetic acid.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cyclopropanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    Tryptophan: An essential amino acid with an indole ring.

    Serotonin: A neurotransmitter derived from tryptophan.

Uniqueness

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cyclopropanecarboxamide is unique due to the presence of the cyclopropanecarboxamide group, which can impart distinct chemical and biological properties compared to other indole derivatives.

Properties

IUPAC Name

N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-17-7-6-11-8-12(4-5-13(11)17)14(18)9-16-15(19)10-2-3-10/h4-5,8,10,14,18H,2-3,6-7,9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXEOKYHKAFATQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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